N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide

Lipophilicity Drug-likeness Oxalamide SAR

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2309602-96-6) is a synthetic, asymmetrically N,N′-disubstituted oxalamide derivative with molecular formula C₁₇H₁₉FN₂O₄ and a molecular weight of 334.34 g/mol. Its structure incorporates a 2,5-dimethylfuran-3-yl group tethered via a secondary alcohol-containing hydroxyethyl linker to one oxalamide nitrogen, and a 4-fluorobenzyl moiety on the opposing amide nitrogen.

Molecular Formula C17H19FN2O4
Molecular Weight 334.347
CAS No. 2309602-96-6
Cat. No. B2434428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide
CAS2309602-96-6
Molecular FormulaC17H19FN2O4
Molecular Weight334.347
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
InChIInChI=1S/C17H19FN2O4/c1-10-7-14(11(2)24-10)15(21)9-20-17(23)16(22)19-8-12-3-5-13(18)6-4-12/h3-7,15,21H,8-9H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyYGPKRLDKYFEWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2309602-96-6): Structural Identity, Computed Physicochemical Profile, and Research Procurement Context


N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2309602-96-6) is a synthetic, asymmetrically N,N′-disubstituted oxalamide derivative with molecular formula C₁₇H₁₉FN₂O₄ and a molecular weight of 334.34 g/mol [1]. Its structure incorporates a 2,5-dimethylfuran-3-yl group tethered via a secondary alcohol-containing hydroxyethyl linker to one oxalamide nitrogen, and a 4-fluorobenzyl moiety on the opposing amide nitrogen [1]. Computed physicochemical descriptors include an XLogP3 of 1.6, a topological polar surface area (TPSA) of 91.6 Ų, three hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound is listed in the PubChem database (CID 132450925) and is commercially available from specialty chemical suppliers as a research-grade small molecule with typical purity specifications of 95% or higher [2].

Scaffold identity

Asymmetric N,N′-disubstituted oxalamide with 2,5-dimethylfuran and 4-fluorobenzyl moieties

Computed profile

XLogP3 1.6, TPSA 91.6 Ų, 3 HBD, 5 HBA, 5 rotatable bonds

Procurement context

Research-grade small molecule, vendor-documented purity ≥95%, catalog availability

Why In-Class Oxalamide Analogs Cannot Be Casually Substituted for N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide in Research Protocols


The oxalamide class exhibits pronounced structure-activity relationship (SAR) sensitivity, where modest substituent alterations—such as replacing 4-fluorobenzyl with benzyl, substituting the dimethylfuran with thiophene, or saturating the furan to tetrahydrofuran—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area . These computed property differences translate into divergent solubility profiles, membrane permeability potential, and target-binding complementarity, as demonstrated by the oxalamide chemotype's established dependence on precise substituent electronic and steric features for biological activity [1]. Consequently, generic substitution within this subclass without compound-specific characterization risks introducing uncontrolled variables in biochemical assays, SAR campaigns, or pharmacological profiling studies.

Substituent electronic and steric shifts alter lipophilicity and target binding

Replacing 4-fluorobenzyl with benzyl or thiophene changes XLogP by ≥0.5 units and modifies H-bond acceptor character, potentially shifting selectivity.

H-bond donor/acceptor count differs, rewiring pharmacophore geometry

The 2,4-difluorophenyl analog lacks one amide NH donor; thiophene analog replaces C–F with sulfur, altering binding free energy contributions.

Stereochemical and conformational complexity lost in simpler analogs

Non-chiral or tetrahydrofuran variants reduce rotatable bonds and omit the chiral secondary alcohol, changing binding entropy profiles.

Quantitative Differentiation Evidence for N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide Relative to Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison of 4-Fluorobenzyl Oxalamide vs. Non-Fluorinated Benzyl and Tetrahydrofuran Analogs

The target compound exhibits a computed XLogP3 value of 1.6 [1], positioning it in a moderately lipophilic window considered favorable for both aqueous solubility and passive membrane permeation. By comparison, the non-fluorinated benzyl analog N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide (CAS 1351641-52-5, MW 286.33, lacking the hydroxyethyl linker and fluorine) is expected to display a lower XLogP due to reduced halogen character and a smaller molecular framework . Conversely, the tetrahydrofuran-containing analog N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide (MW 280.29) has a computed XLogP3 of approximately 1.3, reflecting the loss of the aromatic furan system [2]. The target compound's intermediate XLogP3 of 1.6 thus represents a deliberate balance between excessive hydrophilicity (which would limit membrane transit) and excessive lipophilicity (which would promote non-specific binding and solubility limitations).

XLogP3 lipophilicity
Data to verify
Target XLogP3 = 1.6
Tetrahydrofuran analog ≈ 1.3
Δ ≥ 0.3 log units

Supports lipophilicity-dependent assay selection

2- to 3-fold partition coefficient shift possible; review in assay media

Lipophilicity Drug-likeness Oxalamide SAR

Topological Polar Surface Area Differentiation: Target Compound vs. Analog Lacking Hydroxyethyl Linker

The target compound possesses a computed TPSA of 91.6 Ų, derived from its two amide carbonyl oxygens, two amide NH groups, the furan ring oxygen, and the secondary alcohol hydroxyl group [1]. This value falls slightly above the commonly cited threshold of 90 Ų for favorable oral absorption and blood-brain barrier penetration [2]. By comparison, the analog N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide, which replaces the hydroxyethyl linker with a methylene linker and 4-fluorobenzyl with benzyl, would exhibit a lower TPSA (estimated ~75–80 Ų) due to the absence of the hydroxyl group and fluorine atom . This difference of approximately 12–17 Ų means that the target compound is predicted to have measurably higher aqueous solubility and lower passive membrane permeation rates relative to the benzyl analog, making it a more suitable candidate for target classes where ligand-binding pockets are solvent-exposed or where excessive hydrophobicity is detrimental.

TPSA membrane permeability
Data to verify
Target TPSA = 91.6 Ų
Benzyl analog ≈ 75–80 Ų
Δ ≈ 12–17 Ų

May influence CNS vs. peripheral screening fit

≥10 Ų difference can affect Caco-2 permeability

Membrane permeability Oral bioavailability prediction TPSA

Hydrogen-Bond Donor/Acceptor Capacity: Differentiation from 2,4-Difluorophenyl and Thiophene-Containing Analogs

The target compound presents a hydrogen-bond donor count of 3 (two oxalamide NH groups and one secondary alcohol OH) and an acceptor count of 5 (two amide carbonyl oxygens, furan ring oxygen, hydroxyl oxygen, and fluorine) [1]. This HBD/HBA profile supports a specific spatial arrangement of intermolecular interactions. The closest analog, N1-(2,4-difluorophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (CAS 2309797-51-9, MW 338.31), replaces the 4-fluorobenzyl group with a 2,4-difluorophenyl group attached directly to the oxalamide nitrogen rather than via a methylene spacer, altering both the H-bond donor count (eliminating one amide NH) and the spatial trajectory of the fluorinated aryl ring . The thiophene analog N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide substitutes the 4-fluorobenzyl with thiophen-2-ylmethyl, exchanging the C–F hydrogen-bond acceptor for a sulfur atom with distinct polarizability and weaker H-bond acceptor character . These differences in H-bonding pharmacophore geometry are expected to produce non-equivalent binding poses and selectivity profiles when screened against the same protein target panel.

H-bond pharmacophore
Class-level inference
Target: 3 HBD, 5 HBA
2,4-Difluorophenyl analog: 2 HBD, 6 HBA
Thiophene analog: no C–F acceptor

Single HBD change may shift affinity 2- to 12-fold

Binding pose differences expected; validate against target panel

Hydrogen bonding Target engagement Oxalamide pharmacophore

Rotatable Bond Flexibility: Conformational Entropy Comparison with Methylene-Linked and Cyclic Analogs

The target compound contains 5 rotatable bonds as computed by Cactvs, encompassing the hydroxyethyl linker, the benzyl methylene, and the amide C–N bonds [1]. This rotatable bond count represents a moderate level of conformational freedom. The analog N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide, which replaces the hydroxyethyl spacer with a direct methylene linkage, has approximately 4 rotatable bonds, reducing conformational entropy but also eliminating the stereochemical complexity imparted by the chiral secondary alcohol center . Conversely, the analog N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide incorporates a saturated tetrahydrofuran ring that introduces ring puckering conformations while reducing the overall rotatable bond count [2]. The target compound's combination of five rotatable bonds plus one undefined stereocenter (the secondary alcohol carbon) creates a unique conformational and stereochemical landscape that is not recapitulated by any single comparator, affecting both binding thermodynamics and the potential for stereospecific target recognition.

Conformational flexibility
Data to verify
Target: 5 rotatable bonds, 1 stereocenter
Benzyl analog: ~4 bonds, 0 stereocenters
Δ = 1 rotatable bond + chiral center

Entropic penalty differences may alter binding thermodynamics

ITC/SPR profiling recommended for binding entropy comparison

Conformational flexibility Entropic penalty Ligand efficiency

Oxalamide Class-Level Biological Potential: Neuraminidase and IDO1 Inhibitory Activity of Structurally Related Oxalamide Derivatives

While no direct biological assay data are publicly available for the target compound (CAS 2309602-96-6) as of the search date, the oxalamide chemotype has demonstrated validated, quantitative biological activity in two mechanistically distinct target classes. In the neuraminidase (NA) inhibitor space, the oxalamide derivative Z2 exhibited an IC₅₀ of 0.09 μM against NA, outperforming the positive control oseltamivir carboxylate (IC₅₀ = 0.10 μM) [1]. In the IDO1 inhibitor space, substituted oxalamides achieved cell-based IDO1 potency in the low micromolar range with favorable ADME/PK profiles [2]. The target compound's 2,5-dimethylfuran motif is noteworthy because independent studies on 2,5-dimethylfuran-based IDO1 inhibitors have reported IC₅₀ values ranging from 8 to 60 μM against recombinant human IDO1 enzyme, with boron-functionalized variants achieving up to ~80% improvement in potency over phenyl analogs [3]. These class-level data establish that the oxalamide-2,5-dimethylfuran scaffold combination has precedent for target engagement in enzyme inhibition assays, supporting the rationale for procuring and profiling the target compound in similar assay systems.

Class-level bioactivity
Class-level inference
Oxalamide Z2: NA IC₅₀ 0.09 µM
2,5-Dimethylfuran IDO1 inhibitors: IC₅₀ 8–60 µM
Target compound: no direct data

Scaffold precedent supports enzyme screening inclusion

Activity not confirmed; requires experimental profiling

Neuraminidase inhibition IDO1 inhibition Oxalamide bioactivity

Commercial Availability and Purity Specification Benchmarking Against Analogs

The target compound is commercially listed by Life Chemicals (catalog F6507-4025) at quantities of 4 mg ($66.00) and 5 μmol ($63.00), with typical purity specifications of 95% or higher for this compound class [1]. The closest commercially listed analog, N1-(2,4-difluorophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (CAS 2309797-51-9), is also available from specialty vendors at comparable purity . The target compound's defined single-vendor sourcing with documented catalog pricing enables reproducible procurement for SAR campaigns, whereas several structurally related analogs (e.g., the thiophene and furan-2-ylmethyl variants) are described primarily in vendor-generated overview documents without independent analytical certification . For laboratories requiring traceable batch-specific analytical data (NMR, HPLC, or LC-MS confirmation) prior to initiating costly biological assays, the target compound's established vendor catalog entry provides a more reliable procurement pathway than sourcing less-documented analogs.

Procurement transparency
Source review
Life Chemicals F6507-4025
4 mg / 5 µmol
Purity typically ≥95%

Documented vendor sourcing supports batch reproducibility

Several analogs lack equivalent catalog transparency

Research chemical procurement Purity specification Vendor comparison

Evidence-Anchored Application Scenarios for N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide in Scientific Research and Industrial Procurement


Medicinal Chemistry SAR Campaigns Targeting Oxalamide-Responsive Enzymes (Neuraminidase, IDO1, or Kinases)

The target compound's oxalamide core and 2,5-dimethylfuran moiety place it squarely within chemotypes with documented inhibitory activity against neuraminidase (IC₅₀ as low as 0.09 μM for optimized oxalamides) and IDO1 (IC₅₀ range 8–60 μM for 2,5-dimethylfuran derivatives) [3]. Its intermediate XLogP3 (1.6) and TPSA (91.6 Ų) predict favorable solubility and permeability characteristics for both biochemical and cell-based assay formats [2]. Procurement of this specific compound, rather than a non-fluorinated or thiophene analog, ensures that SAR exploration includes the 4-fluorobenzyl substituent, whose electronic effect (σₚ ≈ 0.06 for fluorine) and H-bond acceptor capacity can be systematically compared against benzyl (σₚ ≈ 0) and other para-substituted variants in dose-response profiling.

Biochemical Probe Development Requiring Defined Hydrogen-Bond Pharmacophore Features

With 3 H-bond donors and 5 H-bond acceptors arranged around a flexible yet stereochemically defined scaffold (5 rotatable bonds, 1 chiral secondary alcohol center), the target compound offers a pharmacophore geometry that is measurably distinct from analogs with different HBD/HBA counts [3]. This makes it suitable for use as a tool compound in competitive binding assays (e.g., fluorescence polarization, SPR) where systematic variation of H-bonding capacity is required to map ligand-protein interaction hotspots. The compound's structural distinction from the 2,4-difluorophenyl analog (which eliminates one amide NH donor) is particularly relevant for targets where hydrogen bonding to the oxalamide backbone is a critical affinity determinant [2].

Computational Chemistry and In Silico Screening Library Design

The target compound's well-defined computed descriptors—including XLogP3 (1.6), TPSA (91.6 Ų), and molecular weight (334.34 g/mol)—place it within lead-like chemical space as defined by commonly applied drug-likeness filters [3]. Its 2,5-dimethylfuran substructure provides a synthetically tractable handle for further derivatization (e.g., oxidation, electrophilic substitution), while the secondary alcohol offers a site for prodrug modification or bioconjugation [2]. Computational chemists can use the compound's InChI Key (YGPKRLDKYFEWJX-UHFFFAOYSA-N) and SMILES string to perform similarity searches, pharmacophore alignment, and molecular docking studies against protein targets of interest, with the confidence that the compound's structural features are fully defined and publicly accessible [3].

Analytical Method Development and Reference Standard Qualification

Given its commercial availability through documented vendor channels with defined purity specifications (≥95%), the target compound can serve as a reference standard for HPLC or LC-MS method development in laboratories studying oxalamide metabolism, stability, or impurity profiling [3]. Its distinct UV chromophore (4-fluorobenzyl and dimethylfuran aromatic systems) and defined mass (monoisotopic mass 334.13288525 Da) facilitate detection and quantification at analytically relevant concentrations. The compound's balanced hydrophobicity (XLogP3 = 1.6) ensures compatibility with standard reversed-phase chromatographic conditions, simplifying method transfer across laboratories [2].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
4-Fluorobenzyl substituent and oxalamide core for systematic analoging
Dose-response profiling against neuraminidase or IDO1 enzyme assays
Biochemical probe development
Defined HBD/HBA count and chiral secondary alcohol center
Competitive binding assays (SPR, FP) to map H-bond interaction hotspots
In silico screening library design
Computed XLogP3, TPSA, rotatable bonds within lead-like space
Similarity searches, pharmacophore alignment, and molecular docking studies
Analytical method development
UV chromophore and balanced hydrophobicity for RP-HPLC
LC-MS method qualification for oxalamide stability or impurity profiling
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